molecular formula C8H8INO2 B3064663 Ethyl 2-iodopyridine-3-carboxylate CAS No. 154366-01-5

Ethyl 2-iodopyridine-3-carboxylate

Cat. No.: B3064663
CAS No.: 154366-01-5
M. Wt: 277.06 g/mol
InChI Key: VTBFIHAEFFDKON-UHFFFAOYSA-N
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Description

Ethyl 2-iodopyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO2 . It is used in the field of organic chemistry as a reagent or intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to the second position of a pyridine ring, and a carboxylate ester group (COOEt) attached to the third position . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, compounds with similar structures have been involved in various chemical reactions. For instance, ethyl cyanoacetate has been used in Knoevenagel condensation followed by selective cyclization .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 2-iodopyridine-3-carboxylate plays a significant role in catalysis and organic synthesis. For instance, it is used in the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007). Additionally, it is involved in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

In pharmaceutical research, this compound is employed in the preparation of compounds with potential anti-inflammatory activity. This is demonstrated by the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have been evaluated for their anti-inflammatory properties (Abignente et al., 1982).

Organic Chemistry Applications

In organic chemistry, this compound is utilized for the synthesis of various heterocyclic compounds. For example, it has been used in the creation of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002). It's also involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2014).

Properties

IUPAC Name

ethyl 2-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBFIHAEFFDKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623916
Record name Ethyl 2-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154366-01-5
Record name Ethyl 2-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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